4-(1,2,2,2-Tetrafluoroethyl)benzoic acid

Chiral fluorinated building blocks Asymmetric synthesis Medicinal chemistry

4-(1,2,2,2-Tetrafluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid (C9H6F4O2, molecular weight 222.14 g/mol) that serves as a versatile intermediate in medicinal chemistry, agrochemical discovery, and materials science. Its distinctive 1,2,2,2-tetrafluoroethyl substituent (CF3–CHF–) at the para position imparts electronic, steric and chirality properties that meaningfully differentiate it from the more common trifluoromethyl congener, enabling fine‑tuning of pharmacokinetic and physicochemical parameters in structure‑activity campaigns.

Molecular Formula C9H6F4O2
Molecular Weight 222.139
CAS No. 1086836-87-4
Cat. No. B2553452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,2,2-Tetrafluoroethyl)benzoic acid
CAS1086836-87-4
Molecular FormulaC9H6F4O2
Molecular Weight222.139
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)F)C(=O)O
InChIInChI=1S/C9H6F4O2/c10-7(9(11,12)13)5-1-3-6(4-2-5)8(14)15/h1-4,7H,(H,14,15)
InChIKeyOJLVEFOHMZIUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,2,2,2-Tetrafluoroethyl)benzoic acid (CAS 1086836-87-4): A Para-Substituted Fluorinated Building Block for Rational Molecular Design


4-(1,2,2,2-Tetrafluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid (C9H6F4O2, molecular weight 222.14 g/mol) that serves as a versatile intermediate in medicinal chemistry, agrochemical discovery, and materials science . Its distinctive 1,2,2,2-tetrafluoroethyl substituent (CF3–CHF–) at the para position imparts electronic, steric and chirality properties that meaningfully differentiate it from the more common trifluoromethyl congener, enabling fine‑tuning of pharmacokinetic and physicochemical parameters in structure‑activity campaigns [1].

Why Generic Substitution is Not Acceptable: 4-(1,2,2,2-Tetrafluoroethyl)benzoic acid vs Closest Analogs


Para‑substituted fluorinated benzoic acids are frequently treated as interchangeable fluoroalkyl building blocks. However, the 1,2,2,2‑tetrafluoroethyl group introduces a unique combination of a hydrogen‑bond donor (CHF), a chiral center, and an electronegativity profile that is distinct from the common trifluoromethyl (−CF3) or symmetric 1,1,2,2‑tetrafluoroethyl (−CF2CF2H) congeners [1]. Even minor structural perturbations alter logP, pKa and metabolic susceptibility; moreover, the asymmetric carbon in the CF3–CHF– side‑chain enables enantioselective transformations that are structurally impossible with achiral fluoroalkyl alternatives . For procurement decisions where a specific physicochemical profile or chirality is required, generic replacement risks project failure.

Quantitative Differentiation Evidence: 4-(1,2,2,2-Tetrafluoroethyl)benzoic acid Head‑to‑Head


Chiral Center vs Achiral Isomer: Structural Enablement of Asymmetric Applications

The target compound contains one stereogenic center at the CHF carbon of the tetrafluoroethyl group (InChI: 1S/C9H6F4O2/c10-7(9(11,12)13)5-1-3-6(4-2-5)8(14)15) . In contrast, the regio‑isomer 4-(1,1,2,2-tetrafluoroethyl)benzoic acid (CAS 1781080-48-5) bears a symmetric –CF2CF2H group that lacks chirality . This absolute structural difference enables enantiomer resolution and enantioselective synthesis with the target compound, a capability entirely absent in the achiral comparator.

Chiral fluorinated building blocks Asymmetric synthesis Medicinal chemistry

Minimum Purity Specification vs Common 4-(Trifluoromethyl)benzoic acid

The target compound is routinely supplied at a minimum purity of 95% (HPLC) . The widely used comparator 4-(trifluoromethyl)benzoic acid (CAS 455-24-3) is typically offered at ≥98% purity . While the comparator exhibits slightly higher nominal purity, the target compound’s specification is deliberately set to ensure batch‑to‑batch consistency for discovery‑phase parallel synthesis where absolute purity is secondary to reproducible reactivity.

Fluorinated building blocks Parallel synthesis Quality specification

Storage Stability Profile Under Ambient Conditions

The target compound requires no special hazard classification and is stored at ambient temperature (RT) under dry conditions . By comparison, the more electrophilic pentafluoroethyl analog (CAS 1781080-52-0) is susceptible to hydrolytic degradation upon prolonged exposure to atmospheric moisture, necessitating refrigerated or inert‑atmosphere storage . The simpler ambient storage profile reduces operational overhead for high‑throughput labs.

Fluorinated compound storage Long‑term stability Laboratory procurement

Validated Application Scenarios for 4-(1,2,2,2-Tetrafluoroethyl)benzoic acid


Enantioselective Synthesis of Chiral Fluorinated Pharmaceuticals

The stereogenic CHF center demonstrated in the structural analysis allows the compound to be resolved into enantiopure precursors. This application scenario is directly leveraged in the design of chiral fluorinated APIs where the 1,2,2,2‑tetrafluoroethyl substituent contributes to metabolic stability and target binding affinity.

Parallel Library Synthesis with Consistent Purity Specifications

The reliably supplied 95% purity specification supports automated parallel synthesis in medicinal chemistry lead‑optimization campaigns. The slightly relaxed purity compared to more expensive ultra‑high‑purity alternatives balances cost with reproducible reactivity, making the compound an economically efficient choice for large‑library enumeration.

Room‑Temperature Stable Building Block for High‑Throughput Experimentation

Ambient storage stability and powder physical form enable seamless integration into automated solid‑dosing platforms. This eliminates the need for cold‑chain logistics or inert‑atmosphere gloveboxes, reducing infrastructure demands in academic and industrial discovery labs.

Fluorinated Agrochemical Intermediate with Targeted Physicochemical Properties

The unique logP and electronegativity profile of the 1,2,2,2‑tetrafluoroethyl group inferred from class‑level studies on p‑substituted tetrafluorobenzoic acids [1] positions the compound as an intermediate for fluorinated agrochemicals where precise lipophilicity modulation is required for environmental fate optimization.

Quote Request

Request a Quote for 4-(1,2,2,2-Tetrafluoroethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.